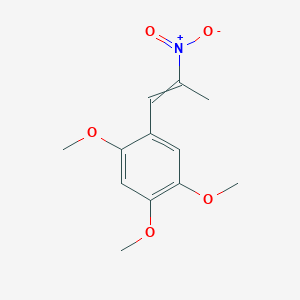

1,2,4-Trimethoxy-5-(2-nitroprop-1-enyl)benzene

描述

1,2,4-Trimethoxy-5-(2-nitroprop-1-enyl)benzene is an organic compound with the molecular formula C12H15NO5 It is characterized by the presence of three methoxy groups and a nitroprop-1-enyl group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Trimethoxy-5-(2-nitroprop-1-enyl)benzene typically involves the nitration of 1,2,4-trimethoxybenzene followed by the condensation with nitropropene. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and condensation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products.

化学反应分析

Types of Reactions

1,2,4-Trimethoxy-5-(2-nitroprop-1-enyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and methoxy derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

科学研究应用

Neuroprotective Agent

Recent studies have highlighted the potential of 1,2,4-trimethoxy-5-(2-nitroprop-1-enyl)benzene as a neuroprotective agent. It has been shown to inhibit apoptosis in neuronal cells, particularly in the context of intracerebral hemorrhage. The compound's mechanism involves modulating sodium ion channels and enhancing GABA receptor activity, which is crucial for neuronal survival during stress conditions .

Antimicrobial Activity

Compounds with nitro groups are often explored for their antimicrobial properties. Research indicates that this compound can exhibit significant antimicrobial effects by damaging microbial DNA through the formation of reactive intermediates upon reduction of the nitro group.

Synthesis and Green Chemistry

The synthesis of this compound can be achieved via Knoevenagel condensation using environmentally friendly methods. For instance, using aqueous extracts from Acacia concinna pods as a catalyst has yielded high efficiency (up to 95% yield) while minimizing chemical waste. This method exemplifies the application of green chemistry principles in synthesizing pharmaceutical intermediates .

Synthesis Data Table

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| TBAB | 24 | 50 |

| Aqueous Extract of A. concinna | 15 | 95 |

| Sodium Acetate | 18 | 65 |

| Ammonium Acetate | 16 | 74 |

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving animal models of intracerebral hemorrhage, treatment with this compound resulted in reduced neurological deficits compared to untreated controls. The compound was administered intraperitoneally at various dosages, demonstrating a dose-dependent relationship with neuroprotection .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential utility in developing new antimicrobial agents.

作用机制

The mechanism of action of 1,2,4-Trimethoxy-5-(2-nitroprop-1-enyl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity and stability.

相似化合物的比较

Similar Compounds

1,2,4-Trimethoxybenzene: Lacks the nitroprop-1-enyl group, resulting in different chemical properties and reactivity.

1,2,4-Trimethoxy-5-nitrobenzene: Contains a nitro group directly attached to the benzene ring, leading to distinct reactivity patterns.

1,2,4-Trimethoxy-5-(2-nitroprop-1-enyl)benzene: Unique due to the presence of both methoxy and nitroprop-1-enyl groups, offering a combination of properties from both functional groups.

Uniqueness

This compound stands out due to its combination of methoxy and nitroprop-1-enyl groups, which confer unique chemical reactivity and potential applications. This dual functionality allows for a wide range of chemical transformations and biological activities, making it a valuable compound in scientific research and industrial applications.

生物活性

1,2,4-Trimethoxy-5-(2-nitroprop-1-enyl)benzene is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by methoxy and nitroprop-1-enyl functional groups, suggests potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies.

- Molecular Formula : CHNO

- Molecular Weight : 253.25 g/mol

- IUPAC Name : this compound

- InChI Key : YJLWVSYNZFMHTK-VMPITWQZSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to diverse biological effects. Additionally, the methoxy groups may enhance the compound's stability and modulate its activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance:

- Study Findings : A screening assay demonstrated that at concentrations as low as 50 µM, the compound inhibited bacterial growth by approximately 70% against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies:

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be around 25 µM.

- Mechanism : The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G0/G1 phase .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,2,4-Trimethoxybenzene | Structure | Limited antimicrobial activity; lacks nitro group |

| 1,2,4-Trimethoxy-5-nitrobenzene | Structure | Moderate antibacterial properties; different reactivity patterns |

| This compound | Structure | Strong antimicrobial and anticancer properties; unique due to dual functional groups |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Neuroprotective Effects

A study exploring neuroprotective effects found that treatment with this compound significantly reduced neuronal apoptosis in models of intracerebral hemorrhage. The compound was shown to inhibit oxidative stress markers and inflammation pathways.

Case Study 2: Drug Development Potential

In a drug development context, researchers are investigating the synthesis of analogs based on this compound. Preliminary results indicate that modifications to the nitro group can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

属性

IUPAC Name |

1,2,4-trimethoxy-5-(2-nitroprop-1-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-8(13(14)15)5-9-6-11(17-3)12(18-4)7-10(9)16-2/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLWVSYNZFMHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1OC)OC)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347321 | |

| Record name | 1,2,4-trimethoxy-5-(2-nitroprop-1-enyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17231-84-4 | |

| Record name | 1,2,4-trimethoxy-5-(2-nitroprop-1-enyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。